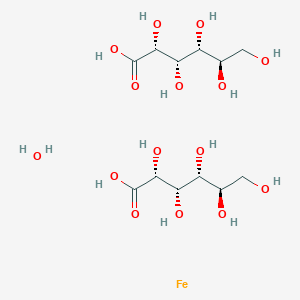
5-氰基-2-甲氧基苯基硼酸
描述
5-Cyano-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BNO3 and a molecular weight of 176.97 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 5-cyano-2-methoxyphenylboronic acid . The InChI code is 1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Cyano-2-methoxyphenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .Physical and Chemical Properties Analysis
This compound has a boiling point of approximately 412.4±55.0°C at 760 mmHg . It has a predicted density of 1.27 g/cm3 and a predicted refractive index of n20D 1.55 . It is recommended to store this compound in an inert atmosphere at 2-8°C .科学研究应用
医药化学
在医药化学领域,5-氰基-2-甲氧基苯基硼酸是合成复杂分子的宝贵中间体。 它在铃木-宫浦交叉偶联反应的开发中特别有用,该反应在创建可用于评估治疗潜力的新化学实体中起着关键作用 。这种硼酸衍生物可用于将氰基和甲氧基苯基官能团引入分子中,这些官能团通常存在于针对多种疾病的药物中。
农业
在农业领域,该化合物在农用化学品的合成中得到应用。 它可用于创建新的含硼化合物,这些化合物具有作为生长调节剂或杀虫剂的潜力 。硼酸的稳定性和反应性使其适合创建能够承受农业环境条件的化合物。
材料科学
5-氰基-2-甲氧基苯基硼酸:用于材料科学中制备有机电子材料。 它形成稳定硼酸酯的能力使其成为创建导电聚合物和有机发光二极管 (OLED) 的候选材料 。这些材料对于开发柔性电子产品和先进显示技术至关重要。
环境科学
在环境科学中,这种硼酸衍生物可以参与环境友好的合成过程的开发。 它在铃木-宫浦偶联中的作用非常重要,因为该反应条件温和,副产物无毒,符合绿色化学的原则 .
分析化学
分析化学家可以利用5-氰基-2-甲氧基苯基硼酸来创建化学传感器。 硼酸可以与各种分析物相互作用,使其在检测复杂混合物中的糖、阴离子和其它有机化合物中发挥作用 .
生物化学
在生物化学中,该化合物是合成生物活性分子的前体。 它可用于修饰肽和蛋白质,或创建可以调节生物途径的小分子,有助于了解细胞过程 .
药物研究
药物研究利用5-氰基-2-甲氧基苯基硼酸进行药物发现和开发。 它在合成候选药物中起着关键作用,尤其是在优化先导化合物以提高疗效和降低毒性方面 .
有机合成
最后,在有机合成中,该化合物是一种通用的构建模块。它参与各种碳-碳键形成反应,这些反应是构建复杂有机分子的基础。 它的应用扩展到天然产物、活性药物成分和新材料的合成 .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
5-Cyano-2-methoxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that are being coupled .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 5-Cyano-2-methoxyphenylboronic acid acts as a nucleophile . It undergoes transmetalation, a process where it transfers its organic group (the 5-Cyano-2-methoxyphenyl group) from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The reaction allows for the formation of complex organic molecules from simpler precursors . The downstream effects of this reaction depend on the specific molecules being synthesized.
Pharmacokinetics
For instance, it has a boiling point of 412.4±55.0°C at 760 mmHg , suggesting that it is relatively stable under normal conditions. Its density is predicted to be 1.27 g/cm^3 .
Result of Action
The primary result of the action of 5-Cyano-2-methoxyphenylboronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents used in the reaction .
Action Environment
The efficacy and stability of 5-Cyano-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of these can affect the efficiency of the reaction . Additionally, the reaction is generally performed under an inert atmosphere to prevent oxidation .
生化分析
Biochemical Properties
5-Cyano-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteases and other enzymes. It interacts with enzymes such as serine proteases by forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzyme’s activity, making 5-Cyano-2-methoxyphenylboronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
5-Cyano-2-methoxyphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5-Cyano-2-methoxyphenylboronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This compound can also act as a competitive inhibitor, blocking substrate access to the enzyme’s active site. Additionally, 5-Cyano-2-methoxyphenylboronic acid can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyano-2-methoxyphenylboronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that 5-Cyano-2-methoxyphenylboronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5-Cyano-2-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
5-Cyano-2-methoxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular function .
属性
IUPAC Name |
(5-cyano-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCPLGOLLHOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629624 | |
| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612833-37-1 | |
| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


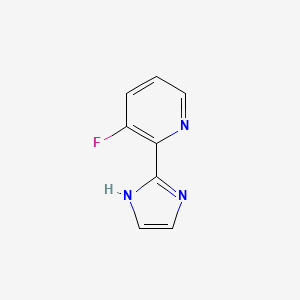
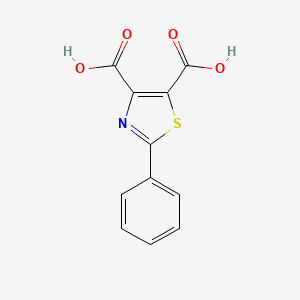

![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine](/img/structure/B1602993.png)
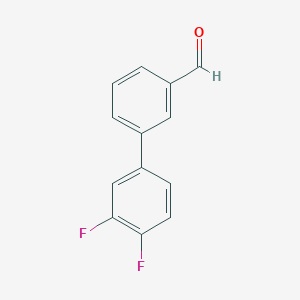
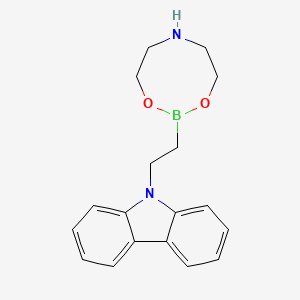
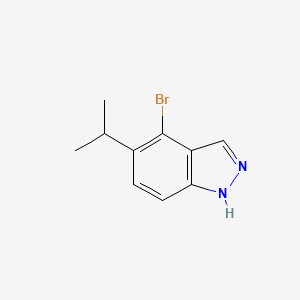
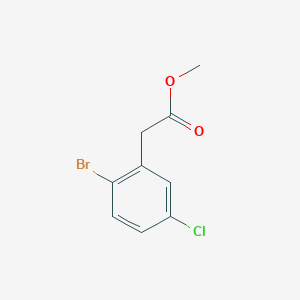

![(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1603001.png)
![4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B1603002.png)
